molecular formula C17H17N5O3 B2420485 1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide CAS No. 1396758-37-4

1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide

Cat. No.: B2420485
CAS No.: 1396758-37-4
M. Wt: 339.355
InChI Key: IRNGYKZMBGWOTG-UHFFFAOYSA-N
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Description

1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide is a synthetic organic compound that features an indole core, an oxadiazole ring, and an azetidine moiety. These structural components suggest that the compound may have interesting biological and chemical properties, potentially useful in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide likely involves multiple steps, including:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Construction of the Oxadiazole Ring: Typically synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Azetidine Ring Formation: This may involve cyclization reactions starting from appropriate precursors.

    Coupling Reactions: The final compound is formed by coupling the indole, oxadiazole, and azetidine fragments under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and azetidine rings may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxidized indole derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide may have applications in:

    Medicinal Chemistry: Potential as a drug candidate due to its unique structure.

    Biology: Could be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: May serve as a building block for novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indole-3-carbonyl)-N-methylazetidine-3-carboxamide: Similar structure but lacks the oxadiazole ring.

    1-(1H-indole-3-carbonyl)-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)azetidine-3-carboxamide: Similar but with a thiadiazole ring instead of oxadiazole.

Uniqueness

The presence of the oxadiazole ring in 1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide may confer unique properties, such as enhanced stability or specific biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-10-20-21-15(25-10)7-19-16(23)11-8-22(9-11)17(24)13-6-18-14-5-3-2-4-12(13)14/h2-6,11,18H,7-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNGYKZMBGWOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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